molecular formula C9H14N4O B1598346 2-Amino-4-morpholino-6-methylpyrimidine CAS No. 7752-46-7

2-Amino-4-morpholino-6-methylpyrimidine

Cat. No.: B1598346
CAS No.: 7752-46-7
M. Wt: 194.23 g/mol
InChI Key: KDUPOTNTAFUNNE-UHFFFAOYSA-N
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Description

Pyrimidine (B1678525) Derivatives: A Foundational Scaffold in Pharmaceutical Research

Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to pharmaceutical research and development. gsconlinepress.comgsconlinepress.com The pyrimidine ring, a six-membered aromatic ring with two nitrogen atoms, is a core component of nucleobases such as cytosine, thymine, and uracil, which are essential building blocks of DNA and RNA. gsconlinepress.comjacsdirectory.com This biological prevalence has made the pyrimidine scaffold a privileged structure in medicinal chemistry, leading to the development of a wide array of drugs with diverse therapeutic applications. gsconlinepress.comjacsdirectory.com

The versatility of the pyrimidine core allows for structural modifications that can modulate the pharmacological activity, making it a frequent choice for designing new therapeutic agents. nih.gov These derivatives are known to exhibit a broad spectrum of biological activities, and medicinal chemists have successfully developed numerous pyrimidine-based drugs for various diseases. gsconlinepress.comjacsdirectory.com

Table 2: Examples of Pyrimidine-Based Drugs and Their Therapeutic Applications

Drug Therapeutic Application
5-Fluorouracil Anticancer
Zidovudine (AZT) Anti-HIV
Trimethoprim Antibacterial
Sulphadiazine Antibacterial
Minoxidil Antihypertensive
Phenobarbitone Sedative, Hypnotic, Anticonvulsant
Propylthiouracil Antithyroid

| Gefitinib | Anticancer (EGFR inhibitor) |

Data sourced from search results jacsdirectory.comtaylorandfrancis.commdpi.com.

The Morpholine (B109124) Moiety: Contributions to Bioactivity and Pharmacological Profiles

The morpholine ring is a saturated heterocycle that is frequently incorporated into bioactive molecules and approved drugs to enhance their properties. nih.gov This structural unit is valued in medicinal chemistry for its ability to improve the physicochemical, pharmacokinetic, and metabolic profiles of drug candidates. nih.govresearchgate.net

The inclusion of a morpholine moiety can significantly influence a compound's properties. nih.gov The oxygen atom in the ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. nih.gov The nitrogen atom is weakly basic, which can improve aqueous solubility and permeability across biological membranes. nih.govacs.org This balance of hydrophilic and lipophilic characteristics makes morpholine a valuable tool for optimizing drug-like properties. nih.gov Its incorporation has been shown to increase potency and lead to better pharmacokinetic profiles in numerous in vivo studies. nih.gov

Table 3: Key Contributions of the Morpholine Moiety in Drug Design

Contribution Description
Improved Solubility The presence of the heteroatoms (oxygen and nitrogen) enhances the polarity and potential for hydrogen bonding, often leading to better aqueous solubility. nih.gov
Enhanced Potency The oxygen atom can form hydrogen bonds with target proteins, while the ring itself can engage in hydrophobic interactions, increasing binding affinity. researchgate.netnih.gov
Favorable Pharmacokinetics Morpholine can improve metabolic stability and modulate the pharmacokinetic/pharmacodynamic (PK/PD) properties of a drug candidate. nih.govresearchgate.netacs.org

| Versatile Synthetic Handle | It is a readily accessible building block that can be easily introduced into molecules through various synthetic methods. nih.gov |

Data sourced from search results nih.govresearchgate.netnih.govacs.org.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-morpholin-4-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-7-6-8(12-9(10)11-7)13-2-4-14-5-3-13/h6H,2-5H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDUPOTNTAFUNNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394585
Record name 2-Amino-4-morpholino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7752-46-7
Record name 2-Amino-4-morpholino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological and Pharmacological Spectrum of 2 Amino 4 Morpholino 6 Methylpyrimidine and Its Analogs

Antimicrobial Efficacy Investigations

While specific research detailing the antimicrobial profile of 2-Amino-4-morpholino-6-methylpyrimidine is limited in publicly accessible literature, the broader classes of 2-aminopyrimidine (B69317) and morpholine-containing compounds have been the subject of numerous antimicrobial studies. These investigations into its analogs provide valuable insight into the potential efficacy of this chemical family against various pathogens.

Analogs of this compound, particularly those belonging to the 2-aminopyrimidine class, have demonstrated notable antibacterial properties. For instance, derivatives of 2-aminopyrimidine have been shown to possess anti-biofilm activity against significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of the 2-aminopyrimidine scaffold with other heterocyclic systems, such as quinazolinones, has yielded hybrid molecules with the ability to inhibit biofilm formation in both Gram-positive MRSA and Gram-negative Acinetobacter baumannii. nih.gov The mechanism of action for some aminopyrimidine analogs is believed to involve targeting the bacterial cell membrane. nih.gov

The morpholine (B109124) and pyrimidine (B1678525) moieties are present in several established antifungal agents. Morpholine-based antifungals, for example, act by inhibiting enzymes in the ergosterol (B1671047) biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane. Pyrimidine derivatives have also been investigated for their fungicidal capabilities. mdpi.com Studies on various pyrimidine derivatives have shown activity against plant pathogens like Sclerotinia sclerotiorum and Rhizoctonia solani. mdpi.com Analogs containing the 2-aminopyrimidine structure have been evaluated against human fungal pathogens such as Candida albicans and Cryptococcus neoformans, showing that this chemical scaffold is a promising basis for the development of new antifungal drugs. nih.gov

The Minimal Inhibitory Concentration (MIC) is a key quantitative measure of a compound's antimicrobial potency. While specific MIC values for this compound are not readily found, data for its analogs highlight the potential of this structural class. For example, certain 2-aminopyrimidine derivatives have shown potent activity against C. albicans and C. parapsilosis with MIC values as low as 1.25 µg/mL. nih.gov Other studies on quinazoline (B50416) analogues bearing an aminopyrimidine fragment have reported MIC values around 0.5 µM against MRSA. nih.gov

Analog ClassMicroorganismMIC ValueSource
Sulfonylurea arylpyrimidine derivativeCandida albicans1.25 µg/mL nih.gov
Sulfonylurea arylpyrimidine derivativeCandida parapsilosis1.25 µg/mL nih.gov
Sulfonylurea arylpyrimidine derivativeSaccharomyces cerevisiae2.5 µg/mL nih.gov
N2, N4-disubstituted quinazoline analogMRSA~0.5 µM nih.gov

Anticancer and Antitumor Research

The 2-aminopyrimidine scaffold is a recognized pharmacophore in oncology, with several derivatives being investigated for their potent antiproliferative effects. The incorporation of a morpholino group can further enhance this activity, leading to compounds with significant potential as anticancer agents.

Research has demonstrated that analogs of this compound exhibit significant cytotoxic activity against a range of human cancer cell lines. A series of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid displayed potent cytotoxicity, with one compound in particular (compound 7b) showing an IC₅₀ value of 0.48 µM against the MCF-7 breast cancer cell line and 0.74 µM against the HeLa cervical cancer cell line. rsc.org Similarly, a series of morpholine-substituted quinazoline derivatives showed promising anticancer activity, with one analog (AK-10) recording IC₅₀ values of 3.15 µM against MCF-7 cells and 8.55 µM against A549 lung cancer cells. nih.gov These findings underscore the potential of the pyrimidine-morpholine combination in designing effective antiproliferative agents. ijrpr.comnih.gov

Analog / DerivativeCancer Cell LineIC₅₀ Value (µM)Source
2-amino-4-aryl-pyrimidine derivative of ursolic acid (Cpd 7b)MCF-7 (Breast)0.48 ± 0.11 rsc.org
2-amino-4-aryl-pyrimidine derivative of ursolic acid (Cpd 7b)HeLa (Cervical)0.74 ± 0.13 rsc.org
Morpholine substituted quinazoline (AK-3)A549 (Lung)10.12 ± 0.81 nih.gov
Morpholine substituted quinazoline (AK-3)MCF-7 (Breast)5.16 ± 0.34 nih.gov
Morpholine substituted quinazoline (AK-10)A549 (Lung)8.55 ± 0.67 nih.gov
Morpholine substituted quinazoline (AK-10)MCF-7 (Breast)3.15 ± 0.23 nih.gov

The anticancer activity of these compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies on active analogs have begun to unravel the complex signaling pathways involved. For one potent 2-amino-pyrimidine derivative, apoptosis in MCF-7 cells was triggered through a mitochondrial-related pathway. rsc.org This involved an increase in intracellular reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, the upregulation of the pro-apoptotic protein Bax, and the downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to the activation of the caspase cascade. rsc.org

Furthermore, research on morpholine-containing quinazoline derivatives suggests that they may induce apoptosis by directly interacting with anti-apoptotic Bcl-2 family proteins. nih.gov The inhibition of these proteins disrupts the balance of cell survival signals, tipping the cell towards apoptosis. In addition to inducing apoptosis, these compounds were also found to arrest the cell cycle in the G1 phase, preventing cancer cells from replicating their DNA and proliferating. nih.gov Some pyrimidine derivatives have also been shown to induce cell cycle arrest at the G0-G1 or S phase, highlighting multiple points of intervention in cancer cell growth. rsc.orgijrpr.com

Cell Cycle Arrest Induction and Modulation

The dysregulation of the cell cycle is a fundamental characteristic of cancer, making it a critical target for anticancer therapies. Analogs of this compound, particularly those with dual inhibitory action against PI3K and mTOR, have been shown to modulate the cell cycle, primarily by inducing arrest at specific phases, thereby preventing cancer cell proliferation.

Research into pyridopyrimidine scaffolds, which are structurally related to this compound, has demonstrated that potent dual PI3K/mTOR inhibitors can induce G1-phase cell cycle arrest in breast cancer cells. acs.org This arrest is a key mechanism of their anticancer effect, leading to the inhibition of tumor cell growth. Similarly, studies on 2-morpholino-4-anilinoquinoline derivatives have reported their ability to cause G0/G1 cell cycle arrest in HepG2 cancer cells. nih.gov The induction of cell cycle arrest at the G1 phase prevents cells from entering the S phase, the period of DNA synthesis, which is a crucial step for cell division.

Furthermore, investigations into other related heterocyclic compounds have shown similar effects. For instance, dual mTORC1 and mTORC2 inhibitors have been observed to induce G1-phase cell-cycle arrest in adult T-cell leukemia (ATL) cell lines. nih.gov In contrast, inhibitors that only target mTORC1 were found to be less effective in inducing apoptosis, highlighting the importance of dual inhibition. nih.gov The mechanism often involves the modulation of key cell cycle regulatory proteins. For example, some 2-amino-4-aryl-pyrimidine derivatives have been found to induce cell cycle arrest at the S phase in MCF-7 cells. acs.org The ability of these compounds to halt the cell cycle at different phases (G0/G1 or S) suggests that their specific molecular interactions can trigger various cellular checkpoints.

Efficacy Against Specific Oncological Cell Lines

The therapeutic potential of this compound and its analogs is underscored by their demonstrated efficacy against a range of cancer cell lines in preclinical studies. The presence of the morpholino-pyrimidine core is a significant contributor to the cytotoxic and antiproliferative activities observed in these studies.

In vitro research has indicated that this compound exhibits notable antitumor properties, inhibiting the growth of various cancer cell lines, including those of breast and lung cancer. One study reported a potent IC50 value of approximately 72 nM against certain tumor cell lines, indicating significant activity.

Analogs with the 2-morpholino-pyrimidine scaffold have also shown broad antiproliferative effects. For example, a series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains at the C4 position demonstrated excellent antiproliferative effects on a panel of cancer cells. nih.gov Similarly, 2-morpholino-4-anilinoquinoline derivatives have been evaluated for their anticancer potential against the HepG2 cell line, with some compounds exhibiting high activity. nih.gov The table below summarizes the efficacy of selected analogs against various oncological cell lines.

Interactive Data Table: Efficacy of this compound Analogs Against Oncological Cell Lines

Compound/Analog Cell Line Cancer Type IC50 (µM) Reference
This compound Specific tumor cell lines Not Specified ~0.072
2-morpholino-4-anilinoquinoline derivative (3c) HepG2 Liver Cancer 11.42 nih.govnih.gov
2-morpholino-4-anilinoquinoline derivative (3d) HepG2 Liver Cancer 8.50 nih.govnih.gov
2-morpholino-4-anilinoquinoline derivative (3e) HepG2 Liver Cancer 12.76 nih.govnih.gov
2-amino-4-aryl-pyrimidine derivative (7b) MCF-7 Breast Cancer 0.48 acs.org
2-amino-4-aryl-pyrimidine derivative (7b) HeLa Cervical Cancer 0.74 acs.org
6-Morpholino-9-sulfonylpurine derivative K562 Leukemia Induces apoptosis mdpi.com
4-morpholinopyrimido[4′,5′:4,5] selenolo (2,3-b) quinoline (B57606) (MPSQ) COLO 205 Colon Cancer 15 researchgate.net

Kinase Inhibition Studies

The anticancer properties of this compound and its analogs are largely attributed to their ability to inhibit key kinases involved in cell growth and survival signaling pathways. The primary targets of this class of compounds are Phosphoinositide 3-Kinase (PI3K) and the Mammalian Target of Rapamycin (mTOR).

Phosphoinositide 3-Kinase (PI3K) Inhibitory Activity

The PI3K pathway is one of the most frequently overactivated signaling pathways in human cancers, making it a prime target for drug development. The morpholine moiety in compounds such as this compound has been identified as a crucial feature for binding to PI3K. acs.org The oxygen atom of the morpholine ring typically forms a hydrogen bond with the hinge region of the PI3K enzyme, a key interaction for inhibitory activity. acs.org

Numerous studies have highlighted the potent PI3K inhibitory activity of compounds containing the 2-morpholino-pyrimidine scaffold. For instance, a series of 2-morpholino-pyrimidine derivatives with sulfonyl side chains at the C4 position were identified as potent PI3K inhibitors. nih.gov Similarly, novel 4-morpholine-quinazoline derivatives have been designed and synthesized, with some compounds showing high PI3Kα inhibition. nih.gov The strategic modification of the pyrimidine core has led to the development of highly potent and selective PI3K inhibitors.

The PI3K family consists of several isoforms (α, β, γ, δ), and the development of isoform-selective inhibitors is a key strategy to enhance therapeutic efficacy while minimizing off-target effects. Research has shown that derivatives of this compound can exhibit varying degrees of selectivity for different PI3K isoforms.

A study on 2-morpholino-pyrimidine derivatives identified a compound (compound 26) with high inhibitory activity against all four class I PI3K isoforms, with IC50 values of 20 nM for PI3Kα, 376 nM for PI3Kβ, 204 nM for PI3Kγ, and 46 nM for PI3Kδ. nih.gov This demonstrates a degree of selectivity, with higher potency against the α and δ isoforms. The introduction of a fluorine atom on the C6 aminopyridyl moiety was found to be responsible for the enhanced mTOR potency, while a cyclopropyl (B3062369) ring on the C4 sulfone chain maintained PI3K activity. nih.gov The table below details the isoform-specific inhibitory activity of a selected analog.

Interactive Data Table: Isoform-Specific PI3K Inhibition by a 2-Morpholino-Pyrimidine Analog (Compound 26)

PI3K Isoform IC50 (nM) Reference
PI3Kα 20 nih.gov
PI3Kβ 376 nih.gov
PI3Kγ 204 nih.gov
PI3Kδ 46 nih.gov

Mammalian Target of Rapamycin (mTOR) Inhibitory Activity

mTOR is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival. It exists in two distinct complexes, mTORC1 and mTORC2, both of which are important in cancer progression. The structural similarities between the catalytic sites of PI3K and mTOR have enabled the development of dual inhibitors. nih.gov

The morpholino-pyrimidine scaffold has also been implicated in mTOR inhibition. The same interactions that favor PI3K binding, such as the hydrogen bond formed by the morpholine oxygen, can also facilitate binding to the ATP-binding site of mTOR. acs.org A series of 2-morpholino-pyrimidine derivatives demonstrated not only potent PI3K inhibition but also significant mTOR inhibitory activity, with one compound showing an IC50 of 189 nM against mTOR. nih.gov The ability to inhibit both mTORC1 and mTORC2 is a key feature of some of these dual inhibitors, which can lead to a more complete shutdown of the PI3K/Akt/mTOR pathway. nih.gov

Dual PI3K/mTOR Inhibition Strategies

Targeting a single kinase in the PI3K/Akt/mTOR pathway can sometimes lead to the activation of feedback loops, resulting in drug resistance. For example, inhibition of mTORC1 can lead to the feedback activation of Akt. Dual PI3K/mTOR inhibitors are designed to overcome this limitation by simultaneously blocking both kinases, leading to a more comprehensive and durable inhibition of the pathway. nih.gov

The this compound scaffold and its analogs are well-suited for the development of dual PI3K/mTOR inhibitors. nih.govresearchgate.net By optimizing the substituents on the pyrimidine ring, researchers have been able to fine-tune the inhibitory profile of these compounds to achieve potent dual activity. For example, the discovery of 2-morpholino-pyrimidine derivatives with sulfonyl side chains led to the identification of a potent dual PI3K/mTOR inhibitor. nih.gov These dual inhibitors have been shown to be more effective than single-target agents in preclinical models, demonstrating superior antiproliferative effects and the ability to induce apoptosis in cancer cells. nih.gov The development of such dual inhibitors represents a promising strategy for the treatment of various cancers.

Modulation of Other Kinase Targets

The pyrimidine scaffold is a versatile framework in medicinal chemistry, recognized for its ability to interact with the ATP-binding sites of various protein kinases. This has led to the exploration of pyrimidine derivatives as inhibitors for a wide range of kinase targets beyond the more commonly studied oncogenic kinases. Research into structurally related compounds, such as 2,6-disubstituted pyrazines and pyrazolo[3,4-d]pyrimidines, provides insight into the potential kinase-modulating activities of this compound. rsc.orgresearchgate.net

The design of selective kinase inhibitors is a significant challenge due to the conserved nature of the ATP-binding pocket across the human kinome. acs.orgnih.gov However, subtle structural modifications on the pyrimidine core can lead to compounds with high potency and selectivity. For instance, a study on 2,6-disubstituted pyrazines led to the identification of compounds that potently inhibit Casein Kinase 2 (CK2) and PIM kinases. nih.govnih.gov In a broader screening, an ortho-methoxy aniline (B41778) derivative of pyrazine (B50134) demonstrated activity against several other kinases.

This capacity for broad kinase interaction is not always a liability; for understudied kinases implicated in diseases like neurodegeneration, the promiscuity of the pyrimidine core is seen as an advantage, allowing for the identification of novel therapeutic leads. acs.org The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is particularly noted as a privileged structure for developing kinase inhibitors, with the ability to target multiple oncogenic pathways. rsc.org

Table 1: Kinase Targets of Related Pyrimidine and Pyrazine Analogs

Compound Class Specific Analog Kinase Target(s) Key Finding Reference
2,6-Disubstituted Pyrazine Ortho-methoxy aniline 7c DAPK3, PIM1, BIKE, MAPK15, DYRK2 Showed activity on 18/101 kinases in a thermal shift assay.
2,6-Disubstituted Pyrazine Lead compound 12b CK2 Potent inhibition in both enzymatic and cellular assays. nih.gov
2,6-Disubstituted Pyrazine Analog 14f PIM kinases Unexpectedly potent PIM kinase activity was identified. nih.gov

Anti-inflammatory Properties

Pyrimidine derivatives are recognized for possessing a wide spectrum of biological activities, including significant anti-inflammatory properties. nih.govrsc.org The core structure is amenable to chemical modifications that can enhance its interaction with biological targets involved in the inflammatory cascade.

While direct studies on the anti-inflammatory effects of this compound are not extensively documented in the reviewed literature, research on analogous compounds highlights the potential of this chemical class. For example, the analog 2-amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine (AMBMP) has been shown to act as a suppressor of inflammation. In studies involving TLR-engaged primary human monocytes, AMBMP suppressed the production of pro-inflammatory cytokines such as TNF, IL-6, and IL-12 p40. nih.gov This effect was associated with the modulation of the Wnt/β-catenin pathway, demonstrating a specific mechanism of anti-inflammatory action. nih.gov

The structural diversity of pyrimidine derivatives allows for the fine-tuning of their anti-inflammatory activity, making them a subject of ongoing research for the development of new therapeutic agents. rsc.org

Antitubercular Activity Research

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. ucl.ac.uk Pyrimidine-containing compounds have gained significant attention in this area, with several candidates entering clinical trials. ucl.ac.uk

Research has demonstrated that specific structural features on the pyrimidine core can confer potent activity against Mtb. Of particular relevance is the morpholino group. A study exploring 4-aminopyrrolo[2,3-d]pyrimidines, which are structurally related to the subject compound, identified a derivative featuring a 4-morpholino substituent on a phenyl ring (compound 15) that exhibited significant antitubercular activity, with a Minimum Inhibitory Concentration (MIC90) of 3.906 µM. nih.gov This finding underscores the importance of the morpholino moiety in conferring antitubercular properties. nih.gov

The broader class of pyrimidine derivatives has been investigated for activity against Mtb, with various analogs showing promise. ucl.ac.uk For instance, novel morpholinoquinoline-pyrazoline conjugates have also been synthesized and shown to have superior antitubercular activity, with some compounds being equipotent to the first-line drug rifampicin. nih.gov These studies suggest that the this compound scaffold represents a promising starting point for the development of new antitubercular drugs.

Table 2: Antitubercular Activity of Related Pyrimidine Analogs

Compound Class Specific Moiety/Compound Activity Metric (MIC90) Key Finding Reference
4-Aminopyrrolo[2,3-d]pyrimidine Compound 15 (with 4-morpholino substituent) 3.906 µM The 4-morpholino substituent conferred significant activity. nih.gov
4-Aminopyrrolo[2,3-d]pyrimidine Compound 11 (with 4-phenoxy substituent) 0.488 µM Was the most potent compound in the tested series. nih.gov

Exploration of Other Bioactive Functions

Helminthiasis, or infections with parasitic worms, affects a significant portion of the global population, and drug resistance is a growing concern. The pyrimidine nucleus has been identified as a promising scaffold for the development of new anthelmintic agents. shd-pub.org.rsijpsdronline.com

Several studies have reported the synthesis of pyrimidine derivatives and their evaluation for anthelmintic activity. In one such study, a series of pyrimidine derivatives bearing sulphonamide and carboxamide moieties were synthesized and tested in vitro. shd-pub.org.rs All synthesized compounds demonstrated some level of anthelmintic property, with several showing notable paralyzing and death times against the test organisms. shd-pub.org.rsresearchgate.net Another study focused on 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives, which were tested against the adult Indian earthworm Pheretima posthuma, a common model for screening anthelmintic drugs. ijpsdronline.comijpsdronline.com Certain compounds in this series demonstrated significant anthelmintic properties. ijpsdronline.com These findings indicate that the pyrimidine scaffold is a viable starting point for designing novel drugs to combat parasitic worm infections.

Pyrimidine derivatives have been investigated for their potential as antihistaminic agents, which act by blocking histamine (B1213489) H1 receptors. nih.gov This action can alleviate symptoms associated with allergic reactions.

Research has shown that novel synthesized pyrimidines can exhibit significant antihistamine activity. nih.gov In one study, pyrimidine derivatives were synthesized from chalcones and tested on isolated guinea pig ileum, a standard method for evaluating H1-antihistamine effects. nih.gov The results indicated that the synthesized compounds produced a significant percentage of histamine inhibition when compared to the reference drug, mepyramine. The presence of a piperazine (B1678402) nucleus in some of these derivatives was suggested to contribute to their antihistaminic activity. This line of research suggests that the pyrimidine core is a promising structure for the development of new antihistamine drugs. nih.gov

Certain pyrimidine derivatives have been identified as effective plant growth regulators, exhibiting effects similar to or even exceeding those of natural plant hormones like auxins and cytokinins. These compounds can influence various aspects of plant development, including the growth of shoots and roots, and can enhance resistance to abiotic stressors such as heat and drought.

Studies on derivatives such as Methyur (sodium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) and Kamethur (potassium salt of 6-methyl-2-mercapto-4-hydroxypyrimidine) have demonstrated their positive impact on various crops, including barley, wheat, and soybeans. nih.govshd-pub.org.rs When applied at low concentrations (e.g., 10⁻⁶M or 10⁻⁷M), these compounds have been shown to enhance morphological traits and increase the content of photosynthetic pigments like chlorophylls (B1240455) and carotenoids. shd-pub.org.rs The growth-regulating activity is dependent on the specific chemical structure of the pyrimidine derivative, indicating a clear structure-activity relationship. nih.gov

Anoctamin 1 (ANO1) Ion Channel Blocking Activity

The calcium-activated chloride channel Anoctamin 1 (ANO1) has emerged as a significant target in cancer therapy due to its amplification and high expression in various human malignancies, including those of the head and neck, breast, lung, and prostate. nih.gov The pyrimidine scaffold, a core component of nucleic acids, is a recognized privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents. nih.gov Researchers have identified a series of 2,4-disubstituted-6-methylpyrimidine derivatives as inhibitors of the ANO1 ion channel. nih.gov

Initial screening of an in-house chemical library led to the discovery of two hit compounds with a 2,4-disubstituted-6-methylpyrimidine core that exhibited moderate inhibitory activity against ANO1. nih.gov This finding prompted the design and synthesis of a library of analogous compounds to explore their structure-activity relationship and identify more potent ANO1 blockers. nih.gov

The inhibitory activities of these pyrimidine derivatives were assessed using a cell-based high-throughput screening assay that utilizes a halide-sensitive yellow fluorescent protein (YFP) to measure ANO1 channel activity. nih.gov Through this screening and subsequent structural optimization, a compound designated as Aa3 was identified as a potent, dose-dependent inhibitor of the ANO1 ion channel. nih.govnih.gov

Further investigation into the antiproliferative effects of Aa3 revealed that it was more potent in the NCI-H460 lung cancer cell line, which has high levels of ANO1 expression, compared to the A549 lung cancer cell line with low ANO1 expression. nih.govnih.gov This differential activity underscores the potential of developing pyrimidine-based small molecules as selective ANO1 blockers for cancer treatment. nih.gov

The research into these pyrimidine analogs has paved the way for a new class of ANO1 inhibitors characterized by a pyrimidine scaffold linked to a nitrogen-containing heterocyclic moiety, which possess drug-like properties. nih.gov

Research Findings on Pyrimidine-Based ANO1 Inhibitors

Compound IDCore StructureSubstituentsKey Findings
Hit Compound 1 2,4-disubstituted-6-methylpyrimidineSpecific substituents not detailedModerate ANO1 inhibitory activity nih.gov
Hit Compound 2 2,4-disubstituted-6-methylpyrimidineSpecific substituents not detailedModerate ANO1 inhibitory activity nih.gov
Aa3 2,4-disubstituted-6-methylpyrimidineSpecific substituents not detailedPotent, dose-dependent ANO1 blocker; greater anticancer activity in high-ANO1 expressing cells nih.govnih.gov

Structure Activity Relationship Sar Investigations of Pyrimidine Morpholine Compounds

Elucidating the Influence of the Morpholine (B109124) Moiety on Bioactivity

The morpholine ring is a crucial pharmacophore in many biologically active compounds, prized for its advantageous physicochemical, biological, and metabolic properties. sci-hub.se Its inclusion in the 2-Amino-4-morpholino-6-methylpyrimidine structure is not incidental; it significantly governs the compound's interaction with biological targets. The morpholine ring offers a well-balanced lipophilic-hydrophilic profile and can enhance potency and selectivity. sci-hub.se

The morpholine moiety's conformation and its position on the pyrimidine (B1678525) ring are critical determinants of bioactivity. The six-membered morpholine ring contains two heteroatoms, nitrogen and oxygen, which grant it conformational flexibility and the ability to engage in various molecular interactions. e3s-conferences.org The oxygen atom, in particular, is a key feature, often acting as a hydrogen bond acceptor. acs.org In many kinase inhibitors, a critical hydrogen bond forms between the morpholine oxygen and a valine residue in the hinge region of the kinase domain (e.g., Val851 in PI3Kα). nih.govresearchgate.net This interaction is a common feature in inhibitors of both Phosphatidylinositol 3-kinases (PI3Ks) and phosphatidylinositol 3-kinase-related protein kinases (PIKKs). acs.org The flexible conformation of the ring allows it to take part in multiple lipophilic and hydrophilic interactions, which can improve properties like blood solubility. rsc.org

To understand the specific contribution of the morpholine ring, researchers have compared its effects with other heterocyclic substituents at the same position on the pyrimidine core. These studies highlight the unique advantages of the morpholine group.

For instance, in a series of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors, replacing the morpholine with a more hydrophobic piperidine (B6355638) was tolerated, and a 3,3-difluoropiperidine (B1349930) even increased potency two-fold. acs.org However, substituting it with a smaller dimethylamine (B145610) also increased activity, suggesting that in this specific context, the morpholine might be too polar or experience steric hindrance. acs.org The most significant potency increase (nearly 4-fold) was observed with a pyrrolidine (B122466) substituent. acs.org In another study on PI3K inhibitors, replacing a morpholine group with piperazine (B1678402) led to a significant reduction in activity, which was only restored upon N-acetylation of the piperazine, underscoring the sensitivity of this position to structural changes. nih.gov

Table 1: Comparative Bioactivity of Pyrimidine Derivatives with Different Heterocyclic Substituents

Parent Compound SeriesSubstituent at Pyrimidine C6TargetObserved Activity Change vs. MorpholineReference
Pyrimidine-4-carboxamidesPiperidineNAPE-PLDSimilar potency acs.org
Pyrimidine-4-carboxamides3,3-DifluoropiperidineNAPE-PLD2-fold increase in potency acs.org
Pyrimidine-4-carboxamidesDimethylamineNAPE-PLD2-fold increase in potency acs.org
Pyrimidine-4-carboxamidesPyrrolidineNAPE-PLD~4-fold increase in potency acs.org
1,3,5-Triazine (ZSTK474 analog)PiperazinePI3Kα/δ36-fold reduction in inhibition nih.gov
2-BenzimidazolylquinoxalinesPiperidineCancer Cell LinesSignificant decrease in cytotoxicity e3s-conferences.org

Modifying the morpholine ring itself by adding substituents provides another layer of SAR investigation. These substitutions can influence the ring's conformation, steric profile, and electronic properties, thereby fine-tuning its interaction with the target.

In one study of PI3K/mTOR inhibitors, adding a methyl group to the C3 position of the morpholine ring had stereospecific effects. The (R)-3-methylmorpholine analog showed a 14-fold decrease in activity compared to the unsubstituted morpholine compound. nih.gov In contrast, the (S)-3-methylmorpholine analog maintained comparable enzymatic and cellular effects. nih.gov This highlights the sensitivity of the binding pocket to the stereochemistry of substituents on the morpholine ring. Further pairing the (S)-3-methylmorpholine with other modifications led to a consistent 2-fold enhancement in enzymatic potency. nih.gov Other research has also noted that introducing an alkyl substitution at the third position of the morpholine can lead to an increase in anticancer activity. nih.gov

Table 2: Effect of Substitution on the Morpholine Ring of Pyrimidine-based PI3K/mTOR Inhibitors

CompoundMorpholine SubstitutionPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
Parent Compound (6)Unsubstituted14261 nih.gov
Compound 10(R)-3-methylmorpholine196>1000 nih.gov
Compound 11(S)-3-methylmorpholine15312 nih.gov

Impact of Pyrimidine Core Modifications on Potency and Selectivity

The pyrimidine ring serves as the central scaffold, and modifications to its structure are a key strategy for optimizing biological activity. nih.govsci-hub.se Strategic structural changes at the 2, 4, 5, or 6 positions can generate derivatives with enhanced selectivity and greater affinity for their targets. nih.gov

For example, in a series of histamine (B1213489) H4 receptor antagonists, SAR studies began with a pyrimidine hit. researchgate.net Systematic modification of the pyrimidine ring, particularly at the 6-position, yielded the most significant benefits. Replacing a tert-butyl group at C6 with aromatic moieties led to optimized compounds with potent in vitro and in vivo activity. researchgate.net Similarly, studies on pyrido[2,3-d]pyrimidin-7(8H)-ones, which are structurally related to pyrimidines, have shown that introducing diversity at the C4 position is critical for achieving biological activity against ZAP-70 kinase. acs.org The introduction of a chlorine atom at C4 of the starting pyrimidine allows for further modifications that are crucial for inhibitory action. acs.org

In the context of anticancer agents, the introduction of electron-withdrawing groups like trifluoromethyl (CF3) at the para position of a phenyl ring attached to the pyrimidine core significantly enhances cytotoxic effects. nih.gov Conversely, electron-donating groups or bulky substituents at the same position tend to decrease activity. nih.gov

Role of Substituents at the 2-Amino Position of the Pyrimidine Ring

The 2-amino group is a common feature in bioactive pyrimidines and plays a significant role in molecular interactions. e3s-conferences.org This group provides basic character and is a potential hydrogen bond donor. nih.gov In some molecular docking studies, the amine functionality is observed forming hydrogen bonds with key residues in the target's active site, such as the carbonyl group of Leu361 in β-glucuronidase.

Modifying this amino group can drastically alter the compound's activity. In a series of pyrimidine-4-carboxamides, methylation of a related amide group resulted in a complete loss of potency, suggesting the hydrogen on the nitrogen is crucial for hydrogen bonding or that a methyl group introduces a steric clash. acs.org In the development of Mer/c-Met kinase inhibitors, 2-substituted aniline (B41778) pyrimidine groups were found to be pivotal for inhibitory activity. In some PI3K inhibitors, the amino group on a pyridine (B92270) ring attached to the pyrimidine scaffold engages in a hydrogen bond with an aspartate residue (Asp810), contributing to the binding affinity. nih.gov These findings underscore that the 2-amino position is a key site for establishing specific interactions that anchor the ligand in the binding pocket.

Molecular Docking and Ligand-Target Binding Interactions

Molecular docking studies provide critical insights into how pyrimidine-morpholine compounds bind to their biological targets at an atomic level. These computational models consistently highlight a few key interactions that are fundamental to the bioactivity of this class of compounds.

A recurring and crucial interaction is the hydrogen bond formed between the oxygen atom of the morpholine ring and a backbone amide proton in the hinge region of kinase targets. For instance, in PI3Kα, this bond is formed with Valine 851. nih.govresearchgate.net This interaction effectively anchors the morpholine end of the molecule into a specific pocket.

The pyrimidine ring and its substituents also form a network of interactions. The 2-amino group frequently acts as a hydrogen bond donor to acidic residues like aspartate or glutamate, or to backbone carbonyls in the active site. nih.gov The nitrogen atoms within the pyrimidine ring itself can also act as hydrogen bond acceptors.

Furthermore, hydrophobic and π-stacking interactions play a significant role. Aromatic rings attached to the pyrimidine core often engage in π-π stacking with aromatic amino acid residues like phenylalanine or tyrosine within the binding site. nih.gov For example, in one docking study of a pyrimidine-morpholine hybrid, a trifluorophenyl substituent was shown to interact with multiple residues (Cys 195, Phe 225, Ile 108, Met 311, and Leu 213) through π-interactions. nih.gov These collective interactions—hydrogen bonds, hydrophobic contacts, and π-stacking—create a high-affinity binding mode that is responsible for the compound's potency and selectivity.

Characterization of Hydrogen Bonding Networks in Binding Sites

The capacity of a molecule to form hydrogen bonds within the active site of a biological target is a cornerstone of its binding affinity and specificity. In the case of this compound and its analogs, the arrangement of hydrogen bond donors and acceptors is a critical determinant of their molecular recognition.

The 2-amino group on the pyrimidine ring is a primary hydrogen bond donor. Studies on structurally related 2-aminopyrimidine (B69317) derivatives have revealed a consistent pattern of intermolecular hydrogen bonding. For instance, in the crystal structures of 2-amino-4,6-dimethylpyrimidine (B23340) and 2-amino-4,6-dimethoxypyrimidine, the 2-amino group readily participates in the formation of dimeric structures through paired N-H···N hydrogen bonds, creating a characteristic R2(2)(8) ring motif. nih.goviucr.org This motif is a robust and common feature in the solid-state structures of 2-aminopyrimidines and is indicative of the strong propensity of the 2-amino group and a ring nitrogen to act as a hydrogen bond donor-acceptor pair. It is highly probable that this compound engages in similar hydrogen bonding patterns within a protein's binding site.

The morpholino substituent introduces an additional hydrogen bond acceptor site through its oxygen atom. This feature significantly enhances the molecule's potential for interaction with hydrogen bond donors, such as the amino acid residues commonly found in enzyme active sites. The presence of the morpholine oxygen can lead to the formation of water-mediated hydrogen bonds or direct interactions with the protein backbone or side chains, further stabilizing the ligand-protein complex. nih.gov

Computational analyses and examination of related crystal structures indicate that the pyrimidine ring itself remains largely planar, providing a rigid scaffold for the presentation of its functional groups. The amino group at position 2 is well-positioned to engage in both intramolecular and intermolecular hydrogen bonding, which can influence the compound's conformation and its interactions within a binding pocket. The combination of the 2-amino group and the morpholino oxygen provides a distinct hydrogen bonding signature that can be exploited in the design of potent and selective inhibitors.

Functional Group Hydrogen Bonding Capability Common Interaction Motifs Potential Interacting Amino Acid Residues
2-Amino GroupDonorR2(2)(8) ring with pyrimidine nitrogenAspartate, Glutamate, Serine, Threonine
Pyrimidine Ring NitrogensAcceptorR2(2)(8) ring with 2-amino groupArginine, Lysine, Histidine
Morpholino OxygenAcceptorDirect or water-mediated H-bondsSerine, Threonine, Tyrosine, Asparagine, Glutamine

Analysis of Steric and Electronic Factors Governing Binding Affinity

Beyond hydrogen bonding, the steric and electronic properties of this compound and its derivatives play a crucial role in determining their binding affinity for specific biological targets.

The introduction of a morpholino group at the 4-position of the pyrimidine ring has significant steric implications. Compared to a smaller substituent like a methyl group, the morpholino ring is bulkier and introduces conformational flexibility. This can be advantageous, allowing the molecule to adopt a favorable conformation to fit into a binding pocket. However, it can also lead to steric clashes if the binding site is constrained. The orientation of the morpholino ring relative to the pyrimidine core can influence which other substituents are tolerated on the scaffold.

The methyl group at the 6-position also contributes to the steric profile of the molecule, potentially influencing the orientation of adjacent substituents and interacting with hydrophobic pockets within the binding site. Structure-activity relationship studies on related pyrimidine series have shown that the size and nature of substituents at this position can significantly impact biological activity. nih.gov

From an electronic standpoint, the pyrimidine ring is an electron-deficient system, which facilitates interactions with electron-rich residues in a binding site. The 2-amino group is an electron-donating group, which modulates the electronic character of the pyrimidine ring. The morpholino group, while primarily influencing steric and hydrogen-bonding interactions, can also have a modest electronic effect on the pyrimidine ring through resonance. nih.gov

Molecular docking studies on analogous pyrimidine derivatives have demonstrated that the binding affinity can be sensitive to the electronic nature of the substituents. nih.govnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups at various positions on the pyrimidine or associated aryl rings can alter the charge distribution of the molecule, thereby affecting its electrostatic interactions with the target protein.

The interplay between steric and electronic factors is complex. A bulky substituent might be sterically favorable if it can occupy a large hydrophobic pocket, but its electronic properties must also be complementary to the electrostatic environment of the binding site. Quantitative Structure-Activity Relationship (QSAR) studies on similar heterocyclic systems often reveal that a combination of steric, electronic, and hydrophobic parameters is necessary to build a predictive model of binding affinity.

Structural Feature Steric Influence Electronic Influence Impact on Binding Affinity
2-Amino GroupMinimalElectron-donatingKey for hydrogen bonding and modulating ring electronics
4-Morpholino GroupBulky, conformationally flexibleWeakly electron-donating via resonanceCan enhance binding through optimal fit and H-bonding, or cause steric hindrance
6-Methyl GroupModerate bulkWeakly electron-donatingCan interact with hydrophobic pockets and influence adjacent substituent orientation
Pyrimidine CorePlanar scaffoldElectron-deficientProvides a rigid framework for substituent presentation and favorable electrostatic interactions

Advanced Spectroscopic and Computational Characterization of 2 Amino 4 Morpholino 6 Methylpyrimidine

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for determining the molecular architecture of chemical compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as FTIR, NMR, UV-Vis, and X-ray diffraction provide detailed information about functional groups, connectivity, electronic environment, and three-dimensional arrangement in the solid state.

Fourier-Transform Infrared (FTIR) Spectroscopy Applications

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of 2-Amino-4-morpholino-6-methylpyrimidine is expected to show characteristic absorption bands corresponding to its constituent parts: the pyrimidine (B1678525) ring, the amino group, the methyl group, and the morpholino substituent.

The analysis of related pyrimidine derivatives provides a basis for assigning the expected vibrational frequencies. nih.govdergipark.org.tr The amino group (NH₂) typically exhibits symmetric and asymmetric stretching vibrations in the 3500-3300 cm⁻¹ region. dergipark.org.tr The pyrimidine ring itself has characteristic stretching vibrations between 1600 cm⁻¹ and 1400 cm⁻¹. dergipark.org.tr The C-H stretching vibrations of the methyl and morpholino groups are expected in the 3000-2850 cm⁻¹ range. The C-O-C stretching of the morpholine (B109124) ring would likely appear in the 1150-1050 cm⁻¹ region. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental FTIR to achieve a more precise assignment of vibrational bands. researchgate.netmdpi.com

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
Amino (N-H) Asymmetric & Symmetric Stretching 3500 - 3300
Amino (N-H) Scissoring 1650 - 1580
Alkyl C-H (Methyl, Morpholino) Stretching 3000 - 2850
Pyrimidine Ring (C=N, C=C) Stretching 1600 - 1400
Morpholino (C-O-C) Asymmetric Stretching 1150 - 1050
Methyl (C-H) Bending 1460 - 1370

Note: These are predicted values based on characteristic functional group absorptions and data from similar molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. researchgate.net ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the methyl group, the amino group, the pyrimidine ring, and the morpholino ring. The methyl protons would appear as a singlet, likely in the δ 2.2-2.5 ppm range. chemicalbook.com The amino group protons would also produce a singlet, which can be broad and its chemical shift can vary. The single proton on the pyrimidine ring would appear as a singlet in the aromatic region. The morpholino group has two sets of chemically non-equivalent protons (those adjacent to oxygen and those adjacent to nitrogen), which would appear as two distinct multiplets, typically in the δ 3.5-4.0 ppm range. researchgate.net

The ¹³C NMR spectrum would complement this information, showing separate signals for each unique carbon atom. The methyl carbon would be found upfield (δ ~20-25 ppm). The carbons of the morpholino ring would appear in the δ 45-70 ppm range. The carbons of the pyrimidine ring would be significantly downfield due to the electronegativity of the nitrogen atoms and their aromatic character, appearing in the δ 150-170 ppm region. nih.gov The use of techniques like the Gauge-Independent Atomic Orbital (GIAO) method in computational chemistry can aid in the precise prediction and assignment of NMR chemical shifts. nih.gov

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Multiplicity Predicted Chemical Shift (δ, ppm)
-CH₃ (Methyl) Singlet 2.2 - 2.5
-NH₂ (Amino) Singlet (broad) Variable, ~5.0-6.5
Pyrimidine-H Singlet ~6.0 - 6.5
-N-(CH₂)₂- (Morpholino) Multiplet ~3.5 - 3.8

Note: Predicted shifts are relative to TMS in a non-polar solvent and are based on data from analogous structures.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-CH₃ (Methyl) 20 - 25
-N-(CH₂)₂- (Morpholino) ~45
-O-(CH₂)₂- (Morpholino) ~66
C5 (Pyrimidine) ~100 - 110
C2 (Pyrimidine) ~160 - 165
C4 (Pyrimidine) ~165 - 170

Note: Predicted shifts are based on data from analogous structures like 2-amino-4,6-disubstituted pyrimidines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. elte.hu Molecules with π-systems and heteroatoms containing non-bonding electrons, such as this compound, exhibit characteristic absorptions.

The expected electronic transitions for this compound are π → π* and n → π. libretexts.org The highly conjugated pyrimidine ring system is the primary chromophore and will give rise to intense π → π transitions, typically at shorter wavelengths (below 300 nm). The nitrogen atoms of the pyrimidine ring and the amino group, as well as the oxygen atom of the morpholino group, possess non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals, resulting in n → π* transitions. These transitions are generally of lower intensity and occur at longer wavelengths compared to π → π* transitions. uzh.ch The specific absorption maxima (λ_max) can be influenced by the solvent polarity. Time-dependent density functional theory (TD-DFT) calculations are often employed to theoretically predict the UV-Vis spectrum and assign the observed electronic transitions. nih.govresearchgate.net For similar pyrimidine derivatives, π → π* transitions are often observed around 250-300 nm. mdpi.com

X-ray Diffraction (XRD) Analysis for Solid-State Structure

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique can provide accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation.

For this compound, an XRD analysis would reveal the planarity of the pyrimidine ring and the conformation of the morpholino substituent relative to the ring. A key aspect of the solid-state structure is the network of intermolecular interactions, particularly hydrogen bonds. The amino group can act as a hydrogen bond donor, while the pyrimidine ring nitrogens, the morpholino oxygen, and the amino nitrogen can act as acceptors. nih.gov These interactions dictate the crystal packing and influence the physical properties of the solid. For example, in the crystal structure of 2-amino-4-hydroxy-6-methylpyrimidine-trihydrate, molecules form one-dimensional chains through hydrogen bonds, which then assemble into a three-dimensional network. researchgate.netresearchgate.net A similar analysis for the title compound would provide invaluable insight into its supramolecular chemistry.

Table 4: Representative Crystal Data Obtainable from XRD for a Pyrimidine Derivative

Parameter Example Data (from a related structure)
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 32.060 (4)
b (Å) 3.8045 (6)
c (Å) 21.302 (3)
β (°) 102.193 (7)
V (ų) 2539.6 (6)
Z 16

Data is for a polymorph of 2-amino-4,6-dichloropyrimidine (B145751) and serves as an example of the parameters determined by XRD analysis. nih.gov

Computational Chemistry and Molecular Modeling Approaches

Computational methods are a vital complement to experimental techniques, providing deep insights into molecular properties that can be difficult to probe experimentally. Quantum chemical calculations can model electronic structure, predict spectroscopic properties, and rationalize chemical reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic properties of molecules. nih.gov For this compound, DFT calculations can be used to optimize the molecular geometry and compute a variety of electronic descriptors.

Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests the molecule is more polarizable and more reactive. The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attack, respectively. Natural Bond Orbital (NBO) analysis can provide further detail on charge distribution and intramolecular interactions, such as hyperconjugation. nih.gov Additionally, Molecular Electrostatic Potential (MEP) maps can visualize the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which is essential for understanding intermolecular interactions and reactivity. nih.gov These computational approaches have been successfully applied to various pyrimidine derivatives to understand their structure and reactivity. nih.govresearchgate.net

In Silico Molecular Docking Simulations for Target Interactions

In silico molecular docking simulations for pyrimidine derivatives often reveal key interactions with the active sites of various protein targets, such as kinases and other enzymes implicated in disease pathways. Although direct data for this compound is absent, studies on analogous compounds highlight common binding patterns.

For instance, molecular docking analyses of pyrimidine derivatives frequently identify hydrogen bonding as a critical interaction. The amino group at the C2 position and the nitrogen atoms within the pyrimidine ring are common hydrogen bond donors and acceptors, respectively. In the case of this compound, the amino group and the morpholino substituent's oxygen atom could participate in such interactions, anchoring the molecule within a protein's binding pocket.

Table of Potential Interacting Residues and Interaction Types (Hypothetical based on related compounds)

Interacting Residue (Example)Amino Acid TypePotential Interaction Type with this compound
Aspartate (Asp)AcidicHydrogen Bond with 2-amino group
Glutamate (Glu)AcidicHydrogen Bond with 2-amino group
Lysine (Lys)BasicHydrogen Bond with pyrimidine ring nitrogen or morpholino oxygen
Arginine (Arg)BasicHydrogen Bond with pyrimidine ring nitrogen or morpholino oxygen
Leucine (Leu)NonpolarHydrophobic interaction with methyl group or morpholino ring
Valine (Val)NonpolarHydrophobic interaction with methyl group or morpholino ring
Phenylalanine (Phe)Aromaticπ-π stacking with pyrimidine ring

It is important to emphasize that the above table is a generalized representation based on the docking studies of other pyrimidine derivatives and not on specific research for this compound. nih.gov The actual interactions would be highly dependent on the specific protein target being investigated. Future in silico research focusing specifically on this compound is necessary to elucidate its precise binding modes and identify its biological targets with accuracy.

Future Directions and Therapeutic Significance of 2 Amino 4 Morpholino 6 Methylpyrimidine Research

Rational Design and Synthesis of Advanced Analogs with Optimized Profiles

The advancement of 2-amino-4-morpholino-6-methylpyrimidine as a lead structure hinges on the rational design and synthesis of analogs with improved potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the core pyrimidine (B1678525) structure. The electron-donating characteristics of the morpholino and amino groups are known to influence the electron density of the pyrimidine ring, which in turn affects its interaction with biological targets.

Synthetic strategies often involve the modification of the pyrimidine ring at various positions. A common method includes the nucleophilic aromatic substitution of a precursor like 2-amino-4-chloro-6-methylpyrimidine (B145687) with morpholine (B109124). researchgate.net This approach allows for the introduction of diverse amine-containing moieties to probe their effect on biological activity. Efficient multi-component, one-pot synthesis methods, inspired by the Biginelli reaction, are also being employed to generate a library of 2-amino-4,6-disubstituted pyrimidines with high yields and structural diversity.

Research into related structures provides a blueprint for designing advanced analogs. For instance, the synthesis of 2-amino-4-anilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors involved chlorination at the 4-position followed by displacement with various aniline (B41778) derivatives. nih.gov Similarly, the development of 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives as PI3K inhibitors involved replacing a urea (B33335) group with an amide scaffold and introducing different aromatic heterocycles. nih.gov These examples underscore the strategy of modifying substituents at the 4-position of a pyrimidine-like core to optimize target engagement.

The following table summarizes key findings from the synthesis and evaluation of various pyrimidine analogs, which can inform the future design of this compound derivatives.

Analog Class Synthetic Strategy Key Modifications & SAR Findings Reported Target/Activity Citation
2-Amino-4-anilino-6-benzyl pyrrolo[2,3-d]pyrimidinesCyclocondensation, chlorination, and nucleophilic substitution.Introduction of m-bromoaniline and N-methylation at the 4-position. N-methylation improved potency.Receptor Tyrosine Kinase (RTK) inhibitors (e.g., PDGFR-β, EGFR). nih.gov
4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidinesMulti-step synthesis involving amide scaffold introduction.Introduction of phenylpyridine-carboxamide scaffold was beneficial for activity. Oxidation of the thiopyran sulfur had varied effects.PI3Kα kinase inhibitors with cytotoxic activity against cancer cell lines. nih.gov
4-Anilino-6-aminoquinazolinesMulti-step synthesis including cyclization and nitro group reduction.Substitution on the 4-anilino and 6-amino groups. A 3-cyanobenzyl amine at the 6-position showed high activity.Anti-MERS-CoV activity. nih.gov
2-Amino-substituted 6-methyl-pyrimidin-4-olsRefluxing 2-(methylthio)-6-methyl-pyrimidin-4-ol with amines (e.g., morpholine).Introduction of piperidine (B6355638) or morpholine at the 2-position. Further derivatization at the 4-hydroxyl group.Plant growth stimulation. researchgate.net
2-Thiopyrimidine-4-onesBase-catalyzed alkylation of 2-thiouracil.Introduction of various alkyl and aralkyl groups at the sulfur atom. An adamantylthio group showed high potency.Antimicrobial and potent cytotoxic activity against lung cancer cells. nih.gov

This table is generated based on data from the text and is for illustrative purposes.

Exploration of Novel Therapeutic Indications and Applications

While initial research has highlighted the antitumor potential of this compound, its structural features suggest a broader range of therapeutic applications waiting to be explored. The pyrimidine nucleus is a cornerstone of many biologically active compounds, including anticancer agents, antivirals, and antimicrobials. researchgate.netresearchgate.net

The primary focus of investigation for this compound and its analogs has been in oncology. Derivatives have shown inhibitory activity against various cancer cell lines, including breast, lung, and liver cancer (HepG2). nih.gov The development of analogs as specific enzyme inhibitors, such as PI3K and tyrosine kinase inhibitors, further solidifies its relevance in cancer therapy. nih.govnih.gov The PI3K/AKT/mTOR pathway, for example, is a critical signaling cascade that is frequently overactivated in many cancers, making inhibitors of this pathway highly sought after. nih.gov

Beyond cancer, related pyrimidine structures have been investigated for a wide array of pharmacological activities. For instance, certain aminopyrimidine derivatives have been evaluated as inhibitors of β-glucuronidase, while others show potential as antimicrobial agents. nih.govnih.gov A series of 4-anilino-6-aminoquinazoline derivatives, which share a similar aminopyrimidine-like core, were identified as potent inhibitors of the MERS-coronavirus, suggesting a potential application in treating viral infections. nih.gov Furthermore, studies on 2-amino-substituted 6-methyl-pyrimidin-4-ols, including the morpholine derivative, revealed pronounced plant growth stimulating activity, opening a completely different field of application in agriculture. researchgate.net The exploration of this scaffold against a wider panel of biological targets, such as kinases, proteases, and various receptors, could uncover entirely new therapeutic opportunities.

In-depth Mechanistic Elucidation for Pharmacological Actions

A thorough understanding of the mechanism of action is paramount for the clinical translation of any therapeutic agent. For this compound, research suggests its biological effects stem from interactions with specific molecular targets, such as enzymes. The elucidation of these mechanisms often involves studying more potent, structurally related analogs.

Studies on derivatives have pointed towards the inhibition of key signaling pathways involved in cell growth and survival. The PI3K/Akt/mTOR pathway is a prominent target for morpholino-containing pyrimidine derivatives. nih.govmdpi.com Inhibition of this pathway can block abnormal signal transduction from various growth factors, thereby suppressing cancer development. nih.gov For example, 6-morpholino-purine derivatives have been shown to induce apoptosis (programmed cell death) in human leukemia cells, potentially through modulation of this pathway and related microRNAs like miR-21. mdpi.comnih.gov

Another key mechanism involves the inhibition of protein kinases. Analogs have been designed as potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and PDGFR-β, which are crucial for angiogenesis and tumor growth. nih.gov More recently, aminodimethylpyrimidinol derivatives have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a tyrosine kinase receptor implicated in hepatocellular carcinoma. nih.gov The mechanism often involves the compound binding to the ATP-binding pocket of the kinase, preventing its activation and downstream signaling. The morpholino group, in many kinase inhibitors, is known to be a key pharmacophore that can improve properties like solubility and potency.

Apoptosis induction is a common downstream effect of targeting these pathways. Treatment of leukemia cells with 6-morpholino-purine derivatives led to an accumulation of cells in late apoptosis/necrosis and was associated with changes in mitochondrial membrane potential and the expression of apoptosis-related genes like caspase 3. mdpi.comnih.gov

Translational Research Prospects and Drug Development Potential

The this compound scaffold holds significant promise for translational research and drug development. Its utility as a building block for more complex heterocyclic compounds makes it a valuable intermediate in pharmaceutical synthesis. The development of efficient and scalable synthetic routes is a key step in advancing compounds from the laboratory to clinical evaluation. researchgate.net

The drug development potential is evidenced by the progression of structurally similar compounds into preclinical and clinical studies. For example, several quinazoline (B50416) derivatives, which also feature an aminopyrimidine-like core, have been approved as anticancer drugs (e.g., Gefitinib, Erlotinib). nih.gov This clinical success provides a strong rationale for the development of new pyrimidine-based agents. The design of pyrimidine-morpholine hybrids has been explored for various targets, indicating the recognition of this combination as a privileged structure in medicinal chemistry. researchgate.net

Preclinical evaluation of analogs has yielded promising results. In vitro studies have demonstrated potent activity against various cancer cell lines, with some compounds showing IC₅₀ values in the nanomolar to low micromolar range. nih.govnih.govnih.gov Furthermore, some advanced analogs have undergone in vivo pharmacokinetic (PK) studies, which are critical for determining how a drug is absorbed, distributed, metabolized, and excreted by the body. nih.gov The identification of a 4-anilino-6-aminoquinazoline derivative with both high inhibitory effect against MERS-CoV and moderate in vivo PK properties highlights a successful step in translational research. nih.gov The ultimate goal is to develop analogs with optimized profiles that demonstrate efficacy and safety in preclinical animal models, justifying their advancement into human clinical trials.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 2-Amino-4-morpholino-6-methylpyrimidine derivatives, and how do substituents influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving reductive amination, nucleophilic substitution, or cross-coupling. For example, describes a reductive amination protocol using sodium cyanoborohydride under pH-controlled conditions (pH=6) to introduce arylaminomethyl groups, yielding derivatives with 57–87% efficiency. Substituents like electron-donating groups (e.g., methoxy) improve reaction yields due to enhanced nucleophilicity, while sterically hindered or electron-withdrawing groups (e.g., dichlorophenyl) reduce yields by destabilizing intermediates .

Q. How can spectroscopic techniques validate the structural integrity of synthesized this compound analogs?

  • Methodological Answer :

  • IR Spectroscopy : Confirm the presence of key functional groups (e.g., NH₂ at ~3300 cm⁻¹, C=O at ~1650 cm⁻¹) as seen in and .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For instance, aromatic protons in morpholino groups appear as distinct singlets (δ 3.6–3.8 ppm), while methyl groups resonate at δ 2.1–2.3 ppm .
  • HRMS : Validate molecular weight with <5 ppm error to confirm purity .

Q. What are the standard protocols for crystallographic characterization of pyrimidine derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL ( ) is critical. For example, resolved structural ambiguities in thieno-pyrimidine analogs by refining hydrogen-bonding networks (e.g., N–H···O interactions) and verifying dihedral angles between aromatic rings. Pre-treatment involves recrystallization from DMF/MeOH mixtures to obtain diffraction-quality crystals .

Advanced Research Questions

Q. How can computational tools (e.g., DFT) predict electronic properties and reactivity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model electron density distributions and frontier molecular orbitals. highlights the use of gradient expansions for local kinetic-energy density to predict correlation energies, which can be adapted to study charge transfer in morpholino-substituted pyrimidines. Software like Gaussian or ORCA can simulate HOMO-LUMO gaps to assess redox stability .

Q. What strategies address discrepancies in biological activity data across structural analogs?

  • Methodological Answer :

  • Enzyme Assays : Compare IC₅₀ values under standardized conditions (e.g., DHFR inhibition assays in ).
  • Structure-Activity Relationship (SAR) Analysis : Use MOE () to correlate substituent effects (e.g., trifluoromethyl groups in enhance lipophilicity and target binding).
  • In Vivo Validation : Replicate findings in multiple cell lines or animal models to rule out assay-specific artifacts .

Q. How can reaction conditions be optimized to improve yields of morpholino-substituted pyrimidines?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance nucleophilicity in substitution reactions ().
  • Catalysis : Use Pd/C or Ce(IV) salts () for reductive steps.
  • Temperature Control : Maintain 70–80°C for exothermic reactions to prevent decomposition, as seen in HBr-mediated cyclization ().

Data Contradiction Analysis

Q. How should researchers resolve inconsistencies in melting points or spectral data for structurally similar derivatives?

  • Methodological Answer :

  • Purity Assessment : Re-run DSC (Differential Scanning Calorimetry) to confirm decomposition points (e.g., >300°C in ).
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to distinguish overlapping NMR signals in aromatic regions .
  • Cross-Validation : Compare data with crystallographic results (e.g., bond lengths in ) to identify misassignments.

Safety and Handling

Q. What safety protocols are critical when handling intermediates like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine?

  • Methodological Answer :

  • PPE : Use nitrile gloves, fume hoods, and closed systems to avoid inhalation/contact ().
  • Waste Management : Segregate halogenated byproducts and dispose via licensed hazardous waste contractors ().

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.